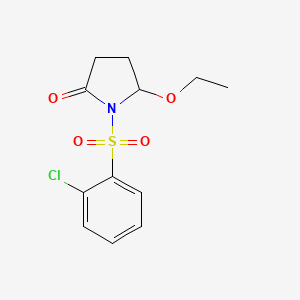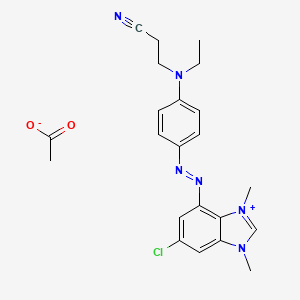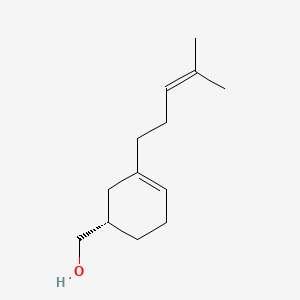
3-Cyclohexene-1-methanol, 3(or 4)-(4-methyl-3-pentenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclohexene-1-methanol, 3(or 4)-(4-methyl-3-pentenyl)- is a chemical compound with a molecular formula of C7H12O. It is also known by other names such as 3-Cyclohexene-1-carbinol and 1-Hydroxymethyl-3-cyclohexene . This compound is a cyclohexene derivative and is found in essential oils of various citrus varieties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclohexene-1-methanol, 3(or 4)-(4-methyl-3-pentenyl)- typically involves the hydrogenation of cyclohexene derivatives. The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound may involve the extraction from natural sources such as essential oils or through chemical synthesis using cyclohexene as a starting material. The process may include distillation and purification steps to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions
3-Cyclohexene-1-methanol, 3(or 4)-(4-methyl-3-pentenyl)- undergoes various chemical reactions including:
Oxidation: This reaction can convert the alcohol group to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form cyclohexanol derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, and other oxidizing agents.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: SOCl2, PBr3, and other halogenating agents.
Major Products Formed
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexanol derivatives.
Substitution: Halogenated cyclohexene derivatives.
Applications De Recherche Scientifique
3-Cyclohexene-1-methanol, 3(or 4)-(4-methyl-3-pentenyl)- has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of polymers and other complex organic molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Cyclohexene-1-methanol, 3(or 4)-(4-methyl-3-pentenyl)- involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Cyclohexene-1-carbinol
- 1-Hydroxymethyl-3-cyclohexene
- Cyclohex-3-en-1-ylmethanol
Uniqueness
3-Cyclohexene-1-methanol, 3(or 4)-(4-methyl-3-pentenyl)- is unique due to its specific structural features and functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its presence in natural sources make it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
72403-68-0 |
|---|---|
Formule moléculaire |
C13H22O |
Poids moléculaire |
194.31 g/mol |
Nom IUPAC |
[(1S)-3-(4-methylpent-3-enyl)cyclohex-3-en-1-yl]methanol |
InChI |
InChI=1S/C13H22O/c1-11(2)5-3-6-12-7-4-8-13(9-12)10-14/h5,7,13-14H,3-4,6,8-10H2,1-2H3/t13-/m0/s1 |
Clé InChI |
OCWPZKYJUSNHGL-ZDUSSCGKSA-N |
SMILES isomérique |
CC(=CCCC1=CCC[C@@H](C1)CO)C |
SMILES canonique |
CC(=CCCC1=CCCC(C1)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate](/img/structure/B12701914.png)
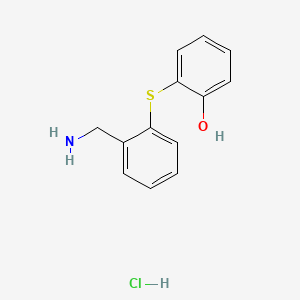
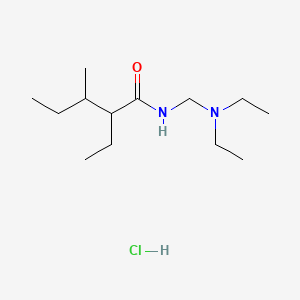

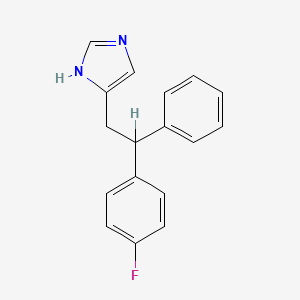

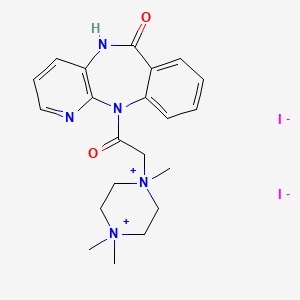
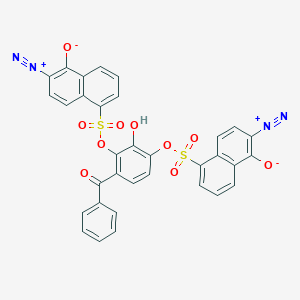

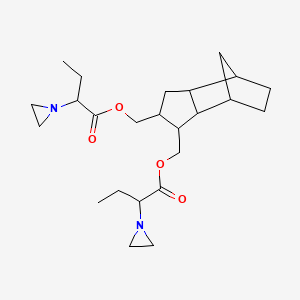
![(E)-3-(4-fluorophenyl)-1-[4-(2-oxo-2-pyrrolidin-1-ylethyl)piperazin-1-yl]prop-2-en-1-one;oxalic acid](/img/structure/B12701972.png)

